CCR8 antagonist 3 mechanism of action in Treg suppression
CCR8 antagonist 3 mechanism of action in Treg suppression
An In-depth Technical Guide to the Mechanism of Action of CCR8 Antagonists in Treg Suppression
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
C-C chemokine receptor 8 (CCR8) has emerged as a high-priority target in immuno-oncology. Its expression is highly enriched on the most suppressive and clonally expanded regulatory T cells (Tregs) that infiltrate the tumor microenvironment (TME), while remaining minimal on Tregs in peripheral tissues and other beneficial immune effector cells.[1][2][3][4] This differential expression profile presents a unique therapeutic window to selectively target and neutralize the immunosuppressive shield Tregs form around tumors, thereby reactivating anti-cancer immunity. CCR8 antagonists, encompassing both small molecules and monoclonal antibodies, operate through distinct but complementary mechanisms—primarily by blocking Treg migration and function, and, in the case of antibodies, by directly depleting intratumoral Tregs through effector functions like Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC).[5] This guide provides a detailed examination of the CCL1-CCR8 signaling axis, the mechanisms of antagonism, key preclinical and clinical data, and the experimental protocols used to validate this therapeutic approach.
The CCL1-CCR8 Axis: A Master Regulator of Intratumoral Immunosuppression
The interaction between CCR8 and its primary ligand, C-C motif chemokine ligand 1 (CCL1), is a critical pathway for establishing and maintaining an immunosuppressive TME.
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Role of CCL1: Within the TME, CCL1 is secreted by various cells, including tumor-associated macrophages (TAMs), carcinoma-associated fibroblasts (CAFs), and tumor cells themselves. This creates a chemotactic gradient that actively recruits CCR8-expressing Tregs into the tumor.
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CCR8 Signaling in Tregs: CCR8 is a G protein-coupled receptor (GPCR). Upon binding CCL1, CCR8 initiates a signaling cascade that potentiates Treg function:
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G-protein Activation: The receptor activates intracellular G proteins.
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Downstream Signaling: This leads to downstream events including Ca2+ mobilization and activation of the STAT3 signaling pathway.
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Enhanced Suppressive Phenotype: This signaling cascade upregulates the expression of key molecules associated with Treg stability and suppressive function, including the master transcription factor FOXP3, the ectoenzyme CD39, the inhibitory cytokine IL-10, and Granzyme B.
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This CCL1-CCR8 signaling not only draws Tregs into the tumor but also enhances their ability to suppress the anti-tumor functions of CD8+ and CD4+ effector T cells.
Core Mechanisms of Action of CCR8 Antagonists
CCR8 antagonists are designed to disrupt the pro-tumoral CCL1-CCR8 axis. The mechanism of action depends significantly on the modality of the antagonist, primarily categorized as signaling blockade or targeted cell depletion.
Mechanism 1: Blockade of CCR8 Signaling and Function
This mechanism is central to both small molecule inhibitors and non-depleting antibodies. By binding to CCR8, these antagonists prevent its interaction with CCL1, thereby inhibiting the downstream signaling that enhances Treg function.
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Inhibition of Treg Migration: Antagonists block the CCL1-mediated chemotaxis, reducing the accumulation of highly suppressive Tregs within the TME.
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Reversal of Treg Suppressive Phenotype: By inhibiting CCR8 signaling, antagonists prevent the upregulation of FOXP3, IL-10, and other suppressive molecules. This can lead to a "destabilization" of the Treg phenotype, rendering them less effective at suppressing anti-tumor T cells. Some studies show that treatment with a CCR8 antagonist can shift Tregs from a highly immunosuppressive state to a less suppressive one, which is associated with an increase in CD8+ T cell infiltration and cytotoxicity.
Mechanism 2: Antibody-Mediated Depletion of Intratumoral Tregs
This is considered the most potent mechanism for anti-CCR8 monoclonal antibodies (mAbs) currently in development. These antibodies are often engineered with modified Fc regions (e.g., afucosylation) to enhance their binding to Fcγ receptors on immune effector cells, primarily Natural Killer (NK) cells.
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Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): The anti-CCR8 mAb binds to CCR8 on the surface of an intratumoral Treg. An NK cell then recognizes the Fc portion of the antibody, triggering the release of cytotoxic granules (perforin and granzymes) that induce apoptosis in the target Treg cell.
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Specificity and Safety: This depletion is highly specific to the TME, as CCR8 expression is low on Tregs in peripheral blood and healthy tissues, minimizing the risk of systemic autoimmunity that can occur with broader Treg depletion strategies.
Studies using Ccr8-deficient mice or ADCC-deficient antibodies have suggested that simple blockade of CCR8 signaling may be insufficient for robust anti-tumor effects, highlighting the critical importance of Treg depletion via ADCC for therapeutic efficacy.
Quantitative Data on CCR8 Antagonists
The development of CCR8 antagonists is rapidly advancing, with several candidates in preclinical and clinical stages. The table below summarizes key quantitative data for representative molecules.
| Antagonist | Modality | Target | IC50 / Ki / EC50 | Key Findings | Reference(s) |
| IPG0521 / IPG7236 | Small Molecule | Human CCR8 | IPG7236: Ki = 1.6 nM (binding); IC50 = 2 nM (Ca2+ release); IC50 = 16 nM (migration) | Potent and selective antagonist with good PK properties. Reduces Treg immunosuppression and promotes anti-tumor immunity in preclinical models. | |
| IPG0521m | Monoclonal Antibody | Mouse CCR8 | Not specified | Inhibits tumor growth in syngeneic liver cancer models by converting Tregs to a less immunosuppressive phenotype and increasing CD8+ T cell infiltration. | |
| RO7502175 | Afucosylated mAb | Human CCR8 | Not specified | Designed for enhanced ADCC. Selectively depletes human CCR8+ Tregs from tumors in vitro. Well-tolerated in cynomolgus monkeys with reduction of blood CCR8+ Tregs. | |
| GS-1811 (formerly JTX-1811) | Monoclonal Antibody | Human CCR8 | Not specified | Selectively depletes intratumoral Tregs, leading to tumor growth inhibition, particularly in combination with anti-PD-1 therapy. | |
| BMS-986340 | Monoclonal Antibody | Human CCR8 | Not specified | In Phase 1/2 clinical trials in combination with nivolumab (Opdivo) or docetaxel for solid tumors. | |
| NS-15 | Small Molecule | Human CCR8 | IC50 = 2 nM (Ca2+ release) | A naphthalene sulfonamide-based antagonist that acts as a potent inverse agonist. |
Visualizations: Pathways and Workflows
Signaling Pathway of CCL1-CCR8 Axis in Tregs
Caption: The CCL1-CCR8 signaling cascade in tumor-infiltrating regulatory T cells (Tregs).
Mechanisms of Action of CCR8 Antagonists
Caption: Dual mechanisms of CCR8 antagonists: signaling blockade and ADCC-mediated depletion of Tregs.
Experimental Workflow: In Vitro Treg Suppression Assay
Caption: Standard experimental workflow for an in vitro Treg suppression assay to test CCR8 antagonists.
Detailed Experimental Protocols
In Vitro Treg Suppression Assay
This assay quantifies the ability of a CCR8 antagonist to reverse Treg-mediated suppression of conventional T cell (Tconv) proliferation.
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Objective: To measure the functional impact of a CCR8 antagonist on Treg suppressive capacity.
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Methodology:
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Cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs). From PBMCs, purify CD4+CD25+CD127dim/- Tregs and CD4+CD25- Tconvs via magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
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Tconv Labeling: Label the Tconv population with a proliferation-tracking dye, such as Carboxyfluorescein succinimidyl ester (CFSE) or CellTrace Violet (CTV), according to the manufacturer's protocol. With each cell division, the dye intensity halves, allowing for quantification of proliferation by flow cytometry.
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Co-culture Setup: In a 96-well round-bottom plate, set up co-cultures with a fixed number of labeled Tconvs (e.g., 5 x 10^4 cells/well) and varying numbers of Tregs to achieve different Tconv-to-Treg ratios (e.g., 1:1, 2:1, 4:1, 8:1).
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Treatment: Add the CCR8 antagonist at various concentrations to the designated wells. Include a vehicle-only control.
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Stimulation: Add a polyclonal stimulus, such as anti-CD3/CD28-coated beads (at a 1:1 bead-to-cell ratio) or soluble anti-CD3 (1 µg/ml) with antigen-presenting cells (APCs), to all wells to induce Tconv proliferation.
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Incubation: Culture the plates for 3 to 5 days at 37°C in a CO2 incubator.
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Analysis: Harvest cells and analyze by flow cytometry. Gate on the Tconv population and measure the dilution of the proliferation dye. The percentage of suppression is calculated by comparing the proliferation of Tconvs cultured with Tregs to the proliferation of Tconvs cultured alone.
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Chemotaxis (Transwell Migration) Assay
This assay assesses the ability of a CCR8 antagonist to block the migration of Tregs toward a CCL1 gradient.
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Objective: To determine if the CCR8 antagonist can inhibit ligand-driven cell migration.
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Methodology:
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Setup: Use a transwell plate with a permeable membrane (e.g., 5 µm pore size).
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Chemoattractant: Add recombinant human CCL1 (the chemoattractant) to the lower chamber of the transwell plate in assay medium. Use medium alone as a negative control.
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Cell Preparation: Resuspend isolated CCR8+ Tregs in assay medium. Pre-incubate the cells with different concentrations of the CCR8 antagonist or a vehicle control for 30-60 minutes at 37°C.
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Migration: Add the pre-incubated Treg suspension to the upper chamber of the transwell.
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Incubation: Allow cells to migrate through the membrane for 2-4 hours at 37°C.
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Quantification: Collect the cells that have migrated into the lower chamber. Count the migrated cells using a flow cytometer (by acquiring a fixed volume for a fixed time) or a hemocytometer. Calculate the percentage of migration inhibition relative to the vehicle control.
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In Vitro ADCC Assay
This assay measures the capacity of an anti-CCR8 antibody to induce the killing of CCR8-expressing Tregs by effector cells.
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Objective: To quantify the ADCC potential of a therapeutic anti-CCR8 antibody.
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Methodology:
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Target Cells: Use isolated primary human tumor-infiltrating Tregs (which naturally express CCR8) or a cell line engineered to express human CCR8 as target cells. Label the target cells with a viability dye or a release agent like Calcein-AM.
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Effector Cells: Isolate NK cells from the PBMCs of a healthy donor to use as effector cells.
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Co-culture: In a 96-well plate, co-culture the target cells and effector cells at a specific effector-to-target (E:T) ratio (e.g., 10:1).
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Treatment: Add the anti-CCR8 antibody at various concentrations. Include a non-binding isotype control antibody.
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Incubation: Incubate the plate for 4-20 hours at 37°C.
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Analysis: Measure the percentage of target cell lysis. This can be done by flow cytometry (quantifying the percentage of dead target cells) or by measuring the release of lactate dehydrogenase (LDH) or another marker from lysed cells into the supernatant. The percentage of specific lysis is calculated by subtracting the background lysis (observed with the isotype control) from the lysis observed with the anti-CCR8 antibody.
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References
- 1. CCR8: a promising therapeutic target against tumor-infiltrating regulatory T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CCR8 marks highly suppressive Treg cells within tumours but is dispensable for their accumulation and suppressive function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemokine Receptor-Targeted Therapies: Special Case for CCR8 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bms.com [bms.com]
- 5. tandfonline.com [tandfonline.com]
